lambda2-Iron(2+) ion ditrifluoromethanesulfonate

Radical Azidation Iron Catalysis C–H Functionalization

Iron(II) trifluoromethanesulfonate [CAS 59163-91-6], commonly referred to as iron(II) triflate or Fe(OTf)2, is an organometallic salt with the linear formula Fe(CF3SO3)2 and a molecular weight of 353.98 g/mol. The compound features a high-spin Fe²⁺ center coordinated by two weakly binding triflate (CF3SO3⁻) anions, whose strong electron‑withdrawing trifluoromethyl groups enhance the Lewis acidity of the metal center relative to halide‑based iron(II) salts.

Molecular Formula C2H2F6FeO6S2
Molecular Weight 356.0 g/mol
Cat. No. B12056086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelambda2-Iron(2+) ion ditrifluoromethanesulfonate
Molecular FormulaC2H2F6FeO6S2
Molecular Weight356.0 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe]
InChIInChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);
InChIKeyDGMKZWZRSFUOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(II) Trifluoromethanesulfonate (Fe(OTf)2) – Technical Baseline for Procurement and Research Selection


Iron(II) trifluoromethanesulfonate [CAS 59163-91-6], commonly referred to as iron(II) triflate or Fe(OTf)2, is an organometallic salt with the linear formula Fe(CF3SO3)2 and a molecular weight of 353.98 g/mol [1]. The compound features a high-spin Fe²⁺ center coordinated by two weakly binding triflate (CF3SO3⁻) anions, whose strong electron‑withdrawing trifluoromethyl groups enhance the Lewis acidity of the metal center relative to halide‑based iron(II) salts [2]. Commercially supplied as an off‑white to brownish powder with a melting point above 300 °C and typical purity of 95 % [1], Fe(OTf)2 serves as a versatile homogeneous catalyst or pre‑catalyst in a broad range of organic transformations, including cross‑coupling, C–H functionalization, oxidation, and dehydration reactions [2].

Why Generic Iron(II) or Iron(III) Salts Cannot Replace Fe(OTf)2 – Critical Differentiation Drivers


Although iron(II) chloride, iron(II) bromide, iron(III) triflate, and other metal triflates are frequently considered as interchangeable Lewis‑acid catalysts, direct substitution of Fe(OTf)2 with these analogs often leads to markedly different outcomes. The weak coordination and strong electron‑withdrawing nature of the triflate anion impart a distinct reduction resistance and redox behaviour to the Fe(II) centre that halide counterions cannot replicate [1]. Moreover, Fe(OTf)2 occupies a specific niche between the softer Fe(II) halides and the more strongly oxidizing Fe(III) triflate; the oxidation state of the iron centre dictates whether a given catalytic cycle proceeds through a radical or a two‑electron manifold, directly impacting product yield and selectivity [2]. Consequently, procurement decisions based solely on metal content or ligand class neglect the quantifiable performance gaps documented below.

Fe(OTf)2 Head‑to‑Head Performance, Safety, and Cost Evidence Versus Closest Analogs


Fe(OTf)2 Outperforms FeCl₂, FeBr₂, and Fe(OTf)₃ in Radical Azidation Yield

In the iron‑catalyzed three‑component 1,2‑azidoalkylation of conjugated dienes, Fe(OTf)₂ delivers a markedly higher product yield than all tested iron(II) and iron(III) alternatives under otherwise identical conditions [1]. Specifically, with 0.5 mol % catalyst loading in toluene under N₂, Fe(OTf)₂ achieves a 70 % yield of the desired product (1), whereas FeCl₂ yields only 21 %, FeBr₂ 41 %, and Fe(OTf)₃ 58 % [1]. This 3.3‑fold improvement over FeCl₂ and a 1.2‑fold improvement over Fe(OTf)₃ demonstrate that the Fe(II) triflate combination provides a uniquely active species for radical‑mediated azidation that cannot be replicated by simply changing the counterion or oxidation state.

Radical Azidation Iron Catalysis C–H Functionalization

Fe(OTf)₂ Requires Higher Loading Than Fe(OTf)₃ in Aerobic Aminoboration, Defining the Application‑Specific Sweet Spot

In PdCl₂(MeCN)₂/Fe‑cocatalyzed aerobic aminoboration of norbornene, Fe(OTf)₂ and Fe(OTf)₃ both give quantitative yields at 50 mol % loading; however, when the cocatalyst loading is reduced to 10 mol %, Fe(OTf)₂ yield drops to 54 % while Fe(OTf)₃ maintains >99 % yield [1]. Mechanistic investigations revealed that Fe(OTf)₂ must be oxidized in situ to Fe(III) to become active, whereas Fe(OTf)₃ is directly competent for transmetalation with B₂pin₂ [1]. This data establishes a clear selection rule: when low catalyst loading is paramount, Fe(OTf)₃ is preferred; when the catalytic cycle requires a well‑defined Fe(II) resting state or when in‑situ oxidation is undesirable, Fe(OTf)₂ is the necessary choice.

Aminoboration Cocatalyst Loading Redox Activity

Fe(OTf)₂ as a Safer, Non‑Oxidizing Substitute for Iron(II) Perchlorate

Iron(II) perchlorate [Fe(ClO₄)₂·6H₂O] is classified under GHS as an oxidizer (H272: may intensify fire), making its storage and transport subject to stringent regulations and presenting a combustion risk when in contact with organic materials [1]. In contrast, iron(II) triflate carries no oxidizer classification; its primary hazard is corrosivity (H314: causes severe skin burns and eye damage) . The seminal paper by Hagen explicitly positions Fe(OTf)₂ salts as “convenient substitutes for perchlorate salts” because the triflate anion is non‑oxidizing, yet retains the weak coordination and high solubility profile that make perchlorates attractive for preparative coordination chemistry [2]. For procurement departments, this translates into simplified storage, lower insurance premiums, and fewer transport restrictions without sacrificing synthetic utility.

Safety Profile Oxidizer Hazard Coordination Chemistry

Fe(OTf)₂ Cost Advantage Over Copper(II) Triflate for Large‑Scale Lewis Acid Catalysis

On a cost‑per‑gram basis, iron(II) triflate is substantially more economical than copper(II) triflate, a common alternative Lewis acid. Representative catalogue pricing (academic‑scale quantities, 95–99 % purity) shows Fe(OTf)₂ at approximately £2.40/gram (5 g pack, Fluorochem ) versus Cu(OTf)₂ at roughly $57.00/5 g (≈ £44/5 g; TCI ), a greater than 4‑fold cost advantage for iron. Although Fe(OTf)₂ is more expensive than FeCl₂ or FeBr₂, the performance and selectivity gains documented above frequently offset the incremental raw‑material cost when evaluated on a cost‑per‑gram‑of‑product basis.

Procurement Cost Lewis Acid Scale‑Up Economics

High‑Value Application Scenarios Where Fe(OTf)₂ Provides Demonstrated Advantage


Radical Azidation and C(sp³)–H Functionalization Workflows

Fe(OTf)₂ is the catalyst of choice for iron‑catalyzed radical azidation of conjugated dienes, where it delivers a 70 % product yield—more than triple that of FeCl₂ and 20 % higher than Fe(OTf)₃ under identical conditions [1]. Laboratories focused on late‑stage functionalization or diversity‑oriented synthesis should standardize on Fe(OTf)₂ for these protocols to maximize yield and minimize purification overhead.

Grignard Cross‑Coupling with Aryl Chlorides and Tosylates

Owing to its superior resistance to reduction by p‑tolylmagnesium bromide relative to iron(II) halides, Fe(OTf)₂ enables efficient Fe‑catalyzed Kumada‑type cross‑coupling that surpasses systems employing strongly coordinating counterions [1]. This application leverages the weakly coordinating triflate anion to maintain an active Fe(II) species throughout the catalytic cycle, a property that halide salts cannot provide.

Biomimetic and Coordination Chemistry Requiring Non‑Oxidizing Weakly Coordinating Anions

Fe(OTf)₂ serves as a direct replacement for iron(II) perchlorate in the synthesis of non‑heme iron complexes, offering the same weak anion coordination without the oxidizer hazard (H272) that complicates storage and transport of perchlorate salts [1]. This makes Fe(OTf)₂ the preferred starting material for academic and industrial groups synthesizing Fe(II) model complexes for dioxygen activation, water oxidation, and C–H bond functionalization studies.

Green Thia‑Michael Addition and Sustainable Process Chemistry

Fe(OTf)₂ catalyzes the thia‑Michael addition of thiols to α,β‑unsaturated carbonyl compounds in ethanol at room temperature under air, delivering β‑thioethers in up to 99 % yield [1]. The combination of an earth‑abundant metal, benign solvent, and ambient conditions positions Fe(OTf)₂ as a sustainable alternative to precious‑metal or strong‑acid catalysts for industrial C–S bond formation.

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